Bienvenue dans la boutique en ligne BenchChem!

Vatalanib Succinate

Aromatase Endocrine Resistance Breast Cancer

Vatalanib succinate is an orally bioavailable, anilinophthalazine-derived VEGFR-1/2/3 inhibitor with secondary PDGFR-β, c-Kit, and c-Fms activity, uniquely distinguished by potent aromatase inhibition (IC50 = 50 nM). In preclinical colorectal cancer models, efficacy is LDH-stratified (HR=0.67; P=0.009 in LDH-high subgroups). Unlike sunitinib, vatalanib does not induce pro-invasive cell migration in orthotopic glioblastoma models. Achieves clinical benefit in imatinib- and sunitinib-resistant GIST. Select where dual VEGFR/aromatase blockade or biomarker-driven hypoxia targeting is required.

Molecular Formula C24H21ClN4O4
Molecular Weight 464.9 g/mol
CAS No. 212142-18-2
Cat. No. B1663745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVatalanib Succinate
CAS212142-18-2
Synonyms1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine
1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride
CGP 797870
CGP-797870
PTK 787
PTK-787
PTK787
vatalanib
ZK 222584
ZK 232934
ZK-222584
ZK-232934
ZK222584
ZK232934
Molecular FormulaC24H21ClN4O4
Molecular Weight464.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.C(CC(=O)O)C(=O)O
InChIInChI=1S/C20H15ClN4.C4H6O4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;5-3(6)1-2-4(7)8/h1-12H,13H2,(H,23,25);1-2H2,(H,5,6)(H,7,8)
InChIKeyLLDWLPRYLVPDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vatalanib Succinate (CAS 212142-18-2): Multitargeted VEGFR Tyrosine Kinase Inhibitor with Distinct Aromatase Activity


Vatalanib succinate (PTK787/ZK222584) is an orally bioavailable, anilinophthalazine-derived small molecule that potently inhibits vascular endothelial growth factor receptors (VEGFR-1/2/3), with additional activity against PDGFR-β, c-Kit, and c-Fms. Its succinate salt form (CAS 212142-18-2; molecular weight 464.9 g/mol) provides optimized solubility (≥100 mM in DMSO) and formulation properties for in vitro and in vivo studies . Distinctively, vatalanib also exhibits potent aromatase inhibition (IC50 = 50 nM) — a secondary pharmacology not shared by most other VEGFR-targeted agents [1]. The compound has undergone extensive clinical development, including phase III trials in colorectal cancer (CONFIRM 1 and 2), phase II studies in imatinib-resistant GIST, and investigations in meningioma and CLL, establishing a robust evidence base for research applications.

Vatalanib Succinate vs. Other VEGFR Inhibitors: Why Simple Substitution Fails in Research and Preclinical Models


Multi-targeted VEGFR tyrosine kinase inhibitors (TKIs) such as sunitinib, sorafenib, pazopanib, and axitinib are not functionally interchangeable with vatalanib succinate in experimental settings. Despite overlapping primary targets, these compounds exhibit divergent kinase selectivity profiles, distinct off-target activities (e.g., vatalanib's unique aromatase inhibition), differential tissue penetration and intratumoral distribution, and opposing effects on invasive cell migration in glioblastoma models [1][2]. In colorectal cancer, vatalanib demonstrates a predictive biomarker dependency — high serum lactate dehydrogenase (LDH) identifies a patient subgroup that derives significant progression-free survival benefit — a stratification pattern not observed with comparator agents in analogous trials [3]. These compound-specific characteristics preclude simple substitution and necessitate compound-specific evidence for informed selection.

Vatalanib Succinate: Quantitative Differentiation Evidence for Scientific Procurement and Compound Selection


Aromatase Inhibition: Vatalanib vs. Sunitinib, Sorafenib, and Pazopanib

Vatalanib succinate is a potent aromatase inhibitor with an IC50 of 50 nM in human placental microsomal aromatase assays [1]. In contrast, sunitinib, sorafenib, and pazopanib have not been reported to exhibit meaningful aromatase inhibition in peer-reviewed primary literature. This off-target activity represents a compound-specific pharmacological feature not shared by comparator VEGFR inhibitors .

Aromatase Endocrine Resistance Breast Cancer

Invasive Cell Migration: Vatalanib vs. Sunitinib in Glioblastoma Models

In an orthotopic rat glioblastoma model, vatalanib treatment resulted in significantly lower invasive cell migration distance compared to sunitinib-treated animals, which exhibited significantly higher migration of invasive cells relative to controls [1]. This differential effect on tumor invasion represents a critical functional distinction between the two VEGFR inhibitors.

Glioblastoma Tumor Invasion Neuro-Oncology

6-Month PFS: Vatalanib vs. Sunitinib in Recurrent Meningioma

In separate phase II studies of patients with recurrent grade II/III meningioma, vatalanib (n=25) achieved a 6-month progression-free survival (PFS) rate of 57%, compared to 36% for sunitinib (n=36) [1][2]. Median PFS was 5.9 months for vatalanib. The comparator baseline (expected PFS <5%) indicates both agents are active, but the 21-percentage-point difference suggests differential clinical utility.

Meningioma Neuro-Oncology Phase II

Biomarker-Stratified Efficacy: LDH-High Subgroup in Colorectal Cancer (CONFIRM-1)

In the CONFIRM-1 phase III trial (N=1,168), vatalanib combined with FOLFOX4 did not improve median PFS in the overall population (7.7 vs. 7.6 months; HR=0.88; P=0.118) [1]. However, in the post-hoc subgroup of patients with high serum LDH (>1.5× ULN), vatalanib significantly prolonged median PFS from 5.8 to 7.7 months (HR=0.67; 95% CI 0.49-0.91; P=0.009) — a 33% reduction in risk of progression [2]. This LDH-dependent predictive biomarker pattern is not a general class feature of VEGFR inhibitors.

Colorectal Cancer Biomarker LDH

Clinical Benefit in Imatinib- and Sunitinib-Resistant GIST

In a phase II study of 45 patients with metastatic GIST resistant to imatinib (42.2% also resistant to sunitinib), vatalanib (1250 mg daily) achieved a clinical benefit rate of 40.0% (95% CI 25.7-54.3%), including 2 confirmed partial remissions (4.4%) and 16 stable diseases (35.6%; median duration 12.5 months, range 6.0-35.6+ months) [1]. In the subset without prior sunitinib (n=26), the clinical benefit rate was 46.2% versus 31.6% in the imatinib+sunitinib-resistant subset. This activity despite a narrow kinome spectrum distinguishes vatalanib from broader-spectrum alternatives.

GIST Imatinib-Resistant c-Kit

Vatalanib Succinate: Research and Industrial Application Scenarios Based on Quantitative Differentiation


Hypoxia-Driven Colorectal Cancer Models with LDH Biomarker Stratification

Vatalanib succinate is ideally suited for preclinical colorectal cancer studies that stratify by serum LDH or tissue LDH5 expression. The CONFIRM-1 trial demonstrated a significant PFS benefit (HR=0.67; P=0.009) exclusively in the LDH-high subgroup, indicating that vatalanib's efficacy is dependent on hypoxia-associated tumor biology [1]. Research programs investigating hypoxia-targeted combination therapies should select vatalanib over other VEGFR TKIs that lack this biomarker-defined predictive signature.

Glioblastoma Invasion Studies Requiring VEGFR Inhibition Without Pro-Migratory Effects

In orthotopic glioblastoma models, vatalanib treatment did not increase invasive cell migration, in direct contrast to sunitinib which significantly promoted invasion [1]. For studies examining anti-angiogenic therapy in GBM where confounding pro-invasive effects would compromise data interpretation, vatalanib succinate is the preferred VEGFR TKI. This applies to both in vitro invasion assays and in vivo orthotopic models.

Estrogen-Dependent Cancer Models Leveraging Dual VEGFR/Aromatase Inhibition

Vatalanib succinate is the only VEGFR TKI with documented potent aromatase inhibition (IC50 = 50 nM) [1]. This dual pharmacology enables research in breast cancer, endometrial cancer, and other hormone-responsive malignancies where simultaneous blockade of angiogenesis and estrogen biosynthesis may yield synergistic effects. Alternative VEGFR inhibitors (sunitinib, sorafenib, pazopanib) lack this activity and are unsuitable substitutes for such investigations.

Imatinib-Resistant GIST Models and c-Kit Mutant Screening

Vatalanib succinate demonstrates clinical activity in GIST patients with acquired resistance to both imatinib and sunitinib, achieving a 40% clinical benefit rate and durable disease stabilization (median 12.5 months) [1]. For in vitro c-Kit mutant profiling, in vivo GIST xenograft models with imatinib-resistant mutations, or combination studies exploring resistance mechanisms, vatalanib provides a relevant pharmacological probe distinct from first-line agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vatalanib Succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.